1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene
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Overview
Description
1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 It is characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1,3-Dichloro-5-d
Properties
Molecular Formula |
C9H8Cl2F2O2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-8-6(10)3-5(4-7(8)11)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
IIWWVGADEVXESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)OC(F)F)Cl |
Origin of Product |
United States |
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